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Abstract
Metastasis and the development of therapeutic resistance remain the most significant

challenges in oncology. A key biological process implicated in both phenomena is the Epithelial-

to-Mesenchymal Transition (EMT), a cellular program that bestows cancer cells with migratory

and invasive capabilities, as well as insensitivity to conventional treatments. Recent

groundbreaking research has identified Netrin-1, a secreted protein, as a critical driver of EMT

in various cancers. NP137, a first-in-class humanized monoclonal antibody, has been

developed to specifically target and inhibit Netrin-1. This technical guide provides a

comprehensive overview of the mechanism of action of NP137, detailing its role in blocking the

Netrin-1/UNC5B signaling axis, thereby inhibiting EMT, suppressing metastasis, and

overcoming treatment resistance. This document synthesizes preclinical and clinical data,

outlines key experimental methodologies, and provides visual representations of the underlying

molecular pathways and experimental designs.
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The dissemination of cancer cells from a primary tumor to distant organs, a process known as

metastasis, is the primary cause of cancer-related mortality. Concurrently, the evolution of

resistance to therapies such as chemotherapy and immunotherapy presents a major obstacle

to successful cancer treatment.[1][2] A growing body of evidence points to the Epithelial-to-

Mesenchymal Transition (EMT) as a central mechanism driving both of these processes.[1][2]

During EMT, cancer cells shed their epithelial characteristics, such as cell-cell adhesion and

polarity, and acquire a mesenchymal phenotype, characterized by enhanced motility,

invasiveness, and resistance to apoptosis.[3]

The Netrin-1/UNC5B Axis: A Key Regulator of EMT
Recent studies have pinpointed the secreted protein Netrin-1 and its receptor, UNC5B, as

crucial regulators of EMT in a variety of cancers.[4][5] In normal physiological contexts, the

Netrin-1/UNC5B signaling pathway is involved in neuronal guidance and angiogenesis.[6]

However, in the tumor microenvironment, aberrant overexpression of Netrin-1 by cancer cells

leads to the activation of UNC5B signaling, which in turn initiates and maintains the EMT

program.[3][4] This sustained EMT state promotes tumor progression, metastasis, and

resistance to therapy.[1][4]

NP137: A Targeted Inhibitor of the Netrin-1/UNC5B
Pathway
NP137 is a humanized IgG1 monoclonal antibody designed to specifically bind to Netrin-1 and

block its interaction with the UNC5B receptor.[7][8] This targeted inhibition disrupts the

downstream signaling cascade that drives EMT. By neutralizing Netrin-1, NP137 effectively

forces cancer cells to revert from a mesenchymal to a more epithelial state, a process known

as Mesenchymal-to-Epithelial Transition (MET). This reversion is associated with a reduction in

metastatic potential and a re-sensitization of cancer cells to conventional therapies.[1][7]

Preclinical Evidence: NP137 Blocks Metastasis and
Enhances Chemotherapy Efficacy
A substantial body of preclinical research has demonstrated the potent anti-metastatic and

chemosensitizing effects of NP137 in various cancer models.
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Inhibition of Metastasis
In a primary mouse model of skin squamous cell carcinoma (SCC) that exhibits spontaneous

EMT, administration of NP137 led to a significant decrease in the number of lung metastases.

[1][4]
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[9]

Sensitization to Chemotherapy
EMT is a known mechanism of resistance to chemotherapy.[1] Preclinical studies have shown

that NP137 can re-sensitize cancer cells to standard chemotherapeutic agents. In the skin SCC

mouse model, the combination of NP137 with cisplatin and 5-fluorouracil (5-FU) significantly

enhanced the inhibition of tumor growth compared to chemotherapy alone.[4] Similarly, in an

endometrial cancer mouse model, combining NP137 with carboplatin-paclitaxel was more

effective in reducing tumor progression than chemotherapy alone.[10]
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Clinical Validation: NP137 in Advanced Cancers
The promising preclinical findings led to the clinical investigation of NP137 in patients with

advanced solid tumors. A Phase I clinical trial (NCT02977195) evaluated the safety and

preliminary efficacy of NP137 monotherapy in patients with advanced endometrial carcinoma.

[5][11]

The trial demonstrated that NP137 was well-tolerated with a manageable safety profile.[5]

Importantly, encouraging signs of anti-tumor activity were observed.

Clinical Trial

Phase
Cancer Type Treatment

Best

Response

Quantitative

Data
Reference

Phase I

(NCT029771

95)

Advanced

Endometrial

Carcinoma

(n=14)

NP137

Monotherapy

Objective

Response

(Partial

Response)

1 out of 14

patients

(7.1%) with a

51.16%

reduction in

target lesions

at 6 weeks,

up to 54.65%

reduction

over 6

months.

[3][9][12]

Stable

Disease

8 out of 14

patients

(57.1%)

[3][9][12]

Furthermore, analysis of paired tumor biopsies taken before and during NP137 treatment

revealed a statistically significant reduction in the EMT signature in patients' tumors, confirming

the mechanism of action observed in preclinical models.[1][7]

Detailed Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed in

the preclinical and clinical evaluation of NP137.
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Preclinical Mouse Models
Skin Squamous Cell Carcinoma (SCC) Model: A primary mouse model of skin SCC

exhibiting spontaneous EMT was utilized to assess the in vivo effects of NP137 on tumor

growth and metastasis.[1][4] Tumor-bearing mice were treated with NP137, and primary

tumor growth and the incidence of lung metastases were monitored and quantified.

Endometrial Cancer Model: An endometrial cancer mouse model was used to evaluate the

efficacy of NP137 in reducing tumor progression.[9][10] Mice were treated with NP137 alone

or in combination with standard-of-care chemotherapy (carboplatin-paclitaxel), and tumor

burden was assessed.

Cell Line Experiments
Human Cancer Cell Lines: The human lung cancer cell line A549 and the human endometrial

adenocarcinoma cell line Ishikawa, which are known to undergo EMT, were used in

xenograft models.[4][13] Mice bearing tumors derived from these cell lines were treated with

NP137 to confirm the inhibition of EMT in human cancer cells in vivo.

In Vitro EMT Inhibition Assays: To directly assess the role of the Netrin-1/UNC5B axis in

EMT, short hairpin RNA (shRNA) was used to knock down Netrin-1 or UNC5B in cancer cell

lines. The effect on EMT markers and cell migration was then evaluated.[4]

Clinical Trial Protocol (NCT02977195)
Study Design: An open-label, multicenter, Phase I dose-escalation study was conducted to

evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of

NP137 as a single agent.[2][14]

Patient Population: Patients with locally advanced or metastatic solid tumors who had

progressed on standard therapies were enrolled. A specific cohort of patients with advanced

endometrial carcinoma was included for detailed translational studies.[11]

Treatment: NP137 was administered intravenously every two weeks.[2]

Assessments: Tumor responses were evaluated using RECIST v.1.1 criteria. Paired tumor

biopsies were collected before and during treatment to analyze changes in the tumor
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microenvironment and EMT status using techniques such as bulk and single-cell RNA

sequencing (scRNA-seq) and immunohistochemistry (IHC).[7][14]

Visualizing the Mechanism of Action
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Caption: NP137 blocks the binding of Netrin-1 to its receptor UNC5B.

Experimental Workflow for Preclinical Evaluation
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Caption: Workflow for preclinical evaluation of NP137 in mouse models.
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Caption: The therapeutic logic of NP137 in combating cancer progression.

Conclusion and Future Directions
NP137 represents a novel and promising therapeutic strategy that targets a fundamental driver

of cancer progression and treatment resistance. By specifically inhibiting the Netrin-1/UNC5B

signaling axis, NP137 effectively reverses the Epithelial-to-Mesenchymal Transition, leading to
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a reduction in metastasis and re-sensitization to chemotherapy. The robust preclinical data,

coupled with the encouraging early clinical findings, underscore the potential of NP137 to

address a critical unmet need in oncology.

Ongoing and future clinical trials will further elucidate the efficacy of NP137 in a broader range

of cancer types and in combination with other therapeutic modalities, including immunotherapy.

The continued investigation of the intricate downstream signaling pathways regulated by

Netrin-1 will undoubtedly provide deeper insights into the mechanisms of metastasis and

resistance, paving the way for the development of even more effective cancer therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11002406/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11002406/
https://www.researchgate.net/publication/336191802_439OA_first_in_human_phase_I_trial_of_NP137_a_first-in-class_antibody_targeting_netrin-1_in_patients_with_advanced_refractory_solid_tumors
https://www.researchgate.net/publication/379635084_Targeting_of_netrin-1_by_monoclonal_antibody_NP137_inhibits_the_EMT_in_cancer
https://clinicaltrials.gov/study/NCT02977195
https://www.benchchem.com/product/b12391418#np137-mechanism-of-action-in-blocking-metastasis-and-treatment-resistance
https://www.benchchem.com/product/b12391418#np137-mechanism-of-action-in-blocking-metastasis-and-treatment-resistance
https://www.benchchem.com/product/b12391418#np137-mechanism-of-action-in-blocking-metastasis-and-treatment-resistance
https://www.benchchem.com/product/b12391418#np137-mechanism-of-action-in-blocking-metastasis-and-treatment-resistance
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12391418?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

